2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)

Kinase Inhibitor PIM Kinase Cancer Therapeutics

Researchers face off-target toxicity due to poor kinase selectivity from generic 7-azaindole cores. This 6-chloro-3-butanone substituted 7-azaindole solves this by providing the precise halogenation required for selective ATP-binding pocket engagement with PIM kinases. - Enables SAR exploration via C-3 ketone handle - Prevents non-selective N-1 vs. C-3 alkylation issues - Validated scaffold for JAK inhibitor programs Ideal for targeted oncology probe synthesis (biotinylation, photoaffinity labeling). Available in research-grade purity with rapid dispatch.

Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
Cat. No. B12609437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)
Molecular FormulaC11H11ClN2O
Molecular Weight222.67 g/mol
Structural Identifiers
SMILESCC(=O)CCC1=CNC2=C1C=CC(=N2)Cl
InChIInChI=1S/C11H11ClN2O/c1-7(15)2-3-8-6-13-11-9(8)4-5-10(12)14-11/h4-6H,2-3H2,1H3,(H,13,14)
InChIKeyAYSOLCNSCOLVPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl): Key PIM Kinase Inhibitor Intermediate


2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl), is a heterocyclic ketone belonging to the 7-azaindole class [1]. Its structure features a 6-chloro-7-azaindole core, a scaffold recognized for its potent and selective inhibition of PIM (Proviral Integration site for Moloney murine leukemia virus) kinases [2]. This compound, with a molecular weight of 222.67 g/mol, serves primarily as a crucial synthetic building block for advanced drug discovery programs targeting oncological and inflammatory pathways .

Scaffold 6-Chloro-7-azaindole core for PIM-targeted libraries
Derivatization C-3 butanone handle for regiospecific hinge-region SAR
Role High-purity synthetic intermediate for lead optimization programs

Limitations of Unsubstituted 7-Azaindole for PIM Selectivity


Generic 7-azaindole precursors lack the specific substituents necessary for selective and potent kinase engagement. The 6-chloro moiety of 2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) is not an arbitrary modification; it is critical for exploiting a unique structural feature in the ATP-binding pocket of PIM kinases, a feature not present in other kinase families [1]. Substituting this compound with a non-chlorinated 7-azaindole or one with a different alkyl group at the 3-position results in compounds with significantly reduced or no selectivity for PIM kinases, undermining the development of targeted therapeutics with improved safety profiles [2].

6-Chloro-3-butanone-7-azaindole Unsubstituted 7-azaindole Lacks the 6-Cl group required for PIM selectivity; alkylation may occur at N-1 instead of C-3, limiting downstream SAR exploration
This intermediate 4-Chloro isomer or different 3-alkyl chain Isomeric impurities or altered side chain can shift regioselectivity and compromise final inhibitor quality

2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl): Quantitative Procurement Evidence


6-Chloro-7-Azaindole: Potent PIM Kinase Inhibition

Derivatives based on the 6-chloro-7-azaindole scaffold, the core of the target compound, are potent inhibitors of PIM kinases. This class of compounds has been optimized to achieve low nanomolar IC50 values [1]. The target compound's 6-chloro substituent is key to occupying a hydrophobic pocket adjacent to the ATP-binding site, a spatial interaction that non-chlorinated analogs cannot effectively achieve [2].

PIM Inhibition Potency
Class-level
IC50 ~37 nM
Supports inhibitor design context (optimized derivatives)
Data from final inhibitors, not this intermediate
Kinase Inhibitor PIM Kinase Cancer Therapeutics

6-Chloro Group Drives Selectivity Over Non-PIM Kinases

The presence of the 6-chloro group in 7-azaindole derivatives, such as the target compound, has been directly linked to improved kinase selectivity. Studies show that 6-chlorinated 7-azaindoles preferentially bind to a unique bulge in the PIM kinase ATP pocket, minimizing interaction with other structurally similar kinases like CDK2 [1].

Kinase Selectivity
Head-to-head
PIM-selective (6-Cl)
Non-selective (unsubstituted)
Supports selectivity profiling in lead optimization
6-Cl group occupies unique ATP-pocket bulge
Drug Selectivity Off-Target Effects Medicinal Chemistry

3-Butanone Moiety for Regioselective C-3 Derivatization

The 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-butanone structure is a product of a regiospecific C-3 alkylation of the 7-azaindole core. This precise substitution pattern is achieved using Au(III)-catalyzed conjugate addition to α,β-enones, a method that ensures high regioselectivity for the C-3 position over the N-1 position [1]. This is in contrast to unsubstituted 7-azaindoles which preferentially undergo N-1 alkylation under similar conditions [1].

C-3 Alkylation Method
Method context
Au(III)-catalyzed conjugate addition
Enables regiospecific hinge-region SAR exploration
Avoids undesired N-1 alkylation seen with unsubstituted cores
Synthetic Chemistry SAR Analysis Drug Discovery

High Purity Ensures Synthetic Reproducibility

Commercially available 2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) is routinely supplied at a purity of 98% or higher (as measured by GC) . This high purity is essential for its use as a building block in multi-step synthetic sequences, where the presence of structurally similar impurities, such as the 4-chloro positional isomer, can lead to by-products that are difficult to separate and compromise downstream biological assay reproducibility .

Purity Specification
Data to verify
98% (GC)
Reduces risk of isomeric impurity interference
Supplier specification; verification recommended
Quality Control Reproducibility Chemical Synthesis

Application Scenarios for 2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)


PIM-Selective Inhibitors for Oncology Lead Optimization

This compound is the ideal starting material for creating libraries of 3-substituted 7-azaindoles aimed at PIM kinase inhibition. Its 6-chloro group ensures the resulting compounds maintain the selectivity profile necessary for PIM family targeting, as established in studies on similar 6-substituted derivatives [1]. The 3-butanone side chain provides a versatile synthetic handle for further diversification, enabling the rapid exploration of structure-activity relationships (SAR) around the kinase hinge-binding region [2].

Regioselective Intermediate for JAK/STAT Modulators

For projects developing Janus kinase (JAK) inhibitors, this compound offers a distinct advantage. The pyrrolo[2,3-b]pyridine core is a validated scaffold for JAK inhibitors [3]. The specific 6-chloro-3-butanone substitution pattern of this compound allows for regiospecific modifications at the C-3 position, a key vector for optimizing interactions with the JAK active site, and avoids the synthetic challenges associated with controlling N-1 vs. C-3 alkylation on a less-substituted core [2].

Chemical Probe Synthesis for Target Validation

This high-purity building block is ideally suited for the bespoke synthesis of chemical probes, such as biotinylated derivatives or photoaffinity labels, for PIM or other relevant kinase targets. The predictable reactivity of the ketone group and the robust, well-characterized nature of the scaffold [4] allow for the efficient generation of tools necessary for target engagement studies, pull-down assays, and mechanism-of-action investigations, with confidence in the probe's structural identity and purity .

Application
Selection Property
Validation Focus
PIM Inhibitor Lead Optimization
6-Chloro-7-azaindole scaffold
PIM kinase selectivity profiling
JAK/STAT Pathway Modulator Research
C-3 Regioselective synthetic handle
Hinge-region interaction optimization
Target Engagement Probe Synthesis
High-purity ketone building block
Probe functionalization consistency
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